molecular formula C4H2BrClS B2822054 2-Bromo-4-chlorothiophene CAS No. 32431-92-8

2-Bromo-4-chlorothiophene

Cat. No.: B2822054
CAS No.: 32431-92-8
M. Wt: 197.47
InChI Key: DMXXYTGIEQSMCO-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorothiophene can be synthesized through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by treating it with lithium diisopropylamide (LDA) followed by the addition of hexachloroethane (C2Cl6) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

  • 2-Bromo-3-chlorothiophene
  • 2,5-Dibromothiophene
  • 2-Chloro-4-iodothiophene

Comparison: 2-Bromo-4-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo. Compared to other halogenated thiophenes, this compound may offer distinct advantages in terms of selectivity and efficiency in synthetic applications .

Biological Activity

2-Bromo-4-chlorothiophene is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article synthesizes current knowledge on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with bromine and chlorine atoms. Its molecular formula is C4H2BrClSC_4H_2BrClS, and it possesses unique electronic properties due to the presence of halogen substituents, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups displayed potent antibacterial activity, with some derivatives achieving IC50 values as low as 51.4 µg/mL against Escherichia coli .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundIC50 (µg/mL)Target Bacteria
This compound51.4E. coli
2-Chloro-5-(4-methoxyphenyl)52.10E. coli
3c56.2E. coli
Ampicillin (Standard)~50E. coli

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain thiophene derivatives can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for cancer cell survival .

Case Study: Anticancer Screening

In a recent study, several thiophene derivatives were synthesized and screened for their anticancer activity. The results indicated that compounds similar to this compound exhibited promising activity against MCF7 cells, with some derivatives showing significant cytotoxic effects at low concentrations .

Antioxidant Activity

Antioxidant activity is another important biological property associated with thiophene compounds. The ability of these compounds to scavenge free radicals contributes to their potential therapeutic effects in oxidative stress-related diseases. In vitro assays have shown that certain derivatives possess strong antioxidant capabilities, which are crucial for mitigating cellular damage caused by oxidative stress .

Properties

IUPAC Name

2-bromo-4-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-4-1-3(6)2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXXYTGIEQSMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-92-8
Record name 2-bromo-4-chlorothiophene
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